(2-Bromo-6-methoxypyridin-3-yl)methanol
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Overview
Description
(2-Bromo-6-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanol typically involves the bromination of 6-methoxypyridin-3-ylmethanol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methylene group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-azido-6-methoxypyridin-3-ylmethanol or 2-thiocyanato-6-methoxypyridin-3-ylmethanol.
Oxidation: Formation of 2-bromo-6-methoxypyridine-3-carbaldehyde or 2-bromo-6-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxypyridin-3-ylmethanol or 2-bromo-6-methoxypyridine.
Scientific Research Applications
(2-Bromo-6-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical ingredient or adjuvant.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of (2-Bromo-6-methoxypyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the methoxy group can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group.
2-Bromo-6-methylpyridine: Similar brominated pyridine but with a methyl group instead of a methoxy group.
2-Bromo-5-methylpyridine: Another brominated pyridine with a different substitution pattern .
Uniqueness
(2-Bromo-6-methoxypyridin-3-yl)methanol is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2-bromo-6-methoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUKRQGKFSLAQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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